molecular formula C10H17NO2Si B091870 N-((dimethoxy(methyl)silyl)methyl)aniline CAS No. 17890-10-7

N-((dimethoxy(methyl)silyl)methyl)aniline

Cat. No.: B091870
CAS No.: 17890-10-7
M. Wt: 211.33 g/mol
InChI Key: BNQFLOSSLHYGLQ-UHFFFAOYSA-N
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Description

N-((Dimethoxy(methyl)silyl)methyl)aniline is an organosilicon compound with the molecular formula C10H17NO2Si. It is characterized by the presence of a dimethoxymethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline typically involves the reaction of aniline with chloromethyl(dimethoxy)methylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Aniline+Chloromethyl(dimethoxy)methylsilaneThis compound\text{Aniline} + \text{Chloromethyl(dimethoxy)methylsilane} \rightarrow \text{this compound} Aniline+Chloromethyl(dimethoxy)methylsilane→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-((Dimethoxy(methyl)silyl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted aniline compounds .

Scientific Research Applications

N-((Dimethoxy(methyl)silyl)methyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((dimethoxy(methyl)silyl)methyl)aniline involves its ability to form strong bonds with various substrates through the silane group. This allows it to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydroxyl groups on surfaces .

Comparison with Similar Compounds

  • N-((Trimethoxysilyl)methyl)aniline
  • N-((Triethoxysilyl)methyl)aniline
  • N-((Dimethylsilyl)methyl)aniline

Comparison: N-((Dimethoxy(methyl)silyl)methyl)aniline is unique due to its specific functional groups, which provide distinct reactivity and applications compared to its analogs. The presence of the dimethoxymethylsilyl group offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-[[dimethoxy(methyl)silyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2Si/c1-12-14(3,13-2)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFLOSSLHYGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CNC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623926
Record name N-{[Dimethoxy(methyl)silyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623926
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Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-10-7
Record name N-[(Dimethoxymethylsilyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17890-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[Dimethoxy(methyl)silyl]methyl}aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N-[(dimethoxymethylsilyl)methyl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In a 500 ml four-neck flask with reflux condenser, precision glass stirrer, thermometer and gas inlet tube, 298 g of dry aniline were heated to 130° C. and admixed with 124 g of (chloromethyl)methyl-dimethoxysilane with stirring within 60 min. When the addition had ended, ammonia was passed through the mixture with uniform temperature with stirring until no further reaction was observed (approx. 60 min). Thereafter, excess aniline was removed under reduced pressure, and the suspension was cooled to 30° C. and then admixed with 150 ml of isohexane. Subsequently, the white precipitate formed was filtered through a suction filter and washed with 2×80 ml of isohexane. Filtrate and wash solutions were combined and freed from the solvent under reduced pressure. The subsequent fractional distillation gave 160 g (95% yield) of (N-phenylaminomethyl)dimethoxy(methyl)silane with a chloride content of <20 ppm.
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